molecular formula C10H14BrNO B13915896 8-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide

8-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide

Cat. No.: B13915896
M. Wt: 244.13 g/mol
InChI Key: YYDUAQZHYUZMSG-UHFFFAOYSA-N
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Description

8-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). The reaction conditions usually require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the tetrahydroisoquinoline ring into a more oxidized form, such as isoquinoline.

    Reduction: Reduction reactions can further saturate the ring structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines.

Scientific Research Applications

8-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound can be used in the production of pharmaceuticals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 8-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide
  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

Uniqueness

8-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 8-position and the hydroxyl group at the 6-position can significantly affect its interaction with molecular targets compared to other tetrahydroisoquinoline derivatives .

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

8-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide

InChI

InChI=1S/C10H13NO.BrH/c1-7-4-9(12)5-8-2-3-11-6-10(7)8;/h4-5,11-12H,2-3,6H2,1H3;1H

InChI Key

YYDUAQZHYUZMSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1CNCC2)O.Br

Origin of Product

United States

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